4-({1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-4-yl}sulfonyl)-N-(4-chlorophenyl)piperazine-1-carboxamide
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Overview
Description
This compound is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .
Synthesis Analysis
The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
TFMP contains three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine .Chemical Reactions Analysis
The synthesis of TFMP derivatives encompasses a condensation step that includes the reaction between a trifluoromethyl pyridine building block and a larger chlorinated counterpart .Physical and Chemical Properties Analysis
The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .Scientific Research Applications
- A study by Lv, Ding, and Zhao (2013) elaborated on the synthesis and X-ray structural characterization of novel pyrazole carboxamide derivatives that incorporate a piperazine moiety, confirming their structure through various spectroscopic techniques and X-ray crystal analysis (Lv, Ding, & Zhao, 2013).
- Another research by Wei et al. (2016) discussed a scalable synthetic process for a compound closely related to the given compound, emphasizing the potential of such derivatives in the treatment of central nervous system disorders (Wei et al., 2016).
Antimicrobial and Biological Activity
The chemical derivatives of piperazine and pyrazole, similar to the compound , have shown promise in biological applications, notably in antimicrobial properties:
- Patil et al. (2021) synthesized a series of new piperazine derivatives and evaluated their antimicrobial activity against various bacterial and fungal strains. Their study found certain derivatives showing superior antimicrobial properties, suggesting the potential of such compounds in developing new antimicrobial agents (Patil et al., 2021).
- In a study by Soliman et al. (2020), novel heterocyclic compounds, including pyrazole and thiazole derivatives, were synthesized and evaluated as insecticidal agents against Spodoptera littoralis. Some compounds demonstrated significant insecticidal activity, indicating their potential as agrochemical agents (Soliman et al., 2020).
Pharmacological Potential
The complex structure of the compound in focus is indicative of potential pharmacological applications:
- A study by Gavva et al. (2005) explored the antagonist interaction of a similar compound with the TRPV1 receptor, shedding light on the molecular mechanisms involved in receptor activation and blockade. This has implications for understanding pain modulation and developing new analgesics (Gavva et al., 2005).
- Another study by Yamamoto et al. (2016) discussed the identification of a potent Glycine Transporter 1 (GlyT1) inhibitor, highlighting the role of structural optimization in enhancing inhibitory activity and the potential therapeutic applications in treating conditions like schizophrenia (Yamamoto & Shibata, 2016).
Mechanism of Action
Mode of Action
The presence of the trifluoromethylpyridine (tfmp) moiety suggests that it may interact with biological targets in a unique way, potentially due to the unique physicochemical properties of the fluorine atom and the pyridine moiety .
Biochemical Pathways
Without specific target identification, it’s challenging to summarize the affected biochemical pathways. Tfmp derivatives have been used in both the agrochemical and pharmaceutical industries, suggesting that they may interact with a variety of biochemical pathways .
Pharmacokinetics
Compounds containing a tfmp moiety have been found to have high oral bioavailability and low to moderate clearance in preclinical species . This suggests that this compound may also have favorable pharmacokinetic properties.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(4-chlorophenyl)-4-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrazol-4-yl]sulfonylpiperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17Cl2F3N6O3S/c21-14-1-3-15(4-2-14)28-19(32)29-5-7-30(8-6-29)35(33,34)16-11-27-31(12-16)18-17(22)9-13(10-26-18)20(23,24)25/h1-4,9-12H,5-8H2,(H,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXAUDMBUQFATHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)NC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CN(N=C3)C4=C(C=C(C=N4)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Cl2F3N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
549.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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